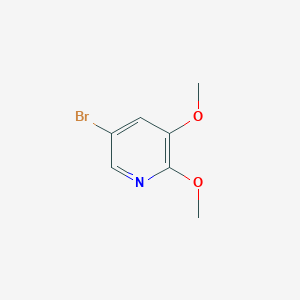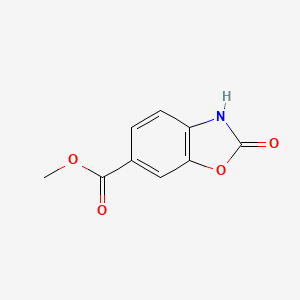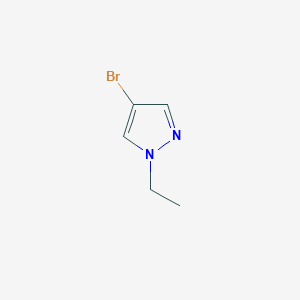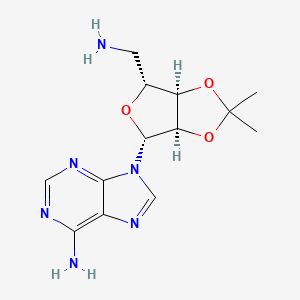
5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine
Vue d'ensemble
Description
5’-Amino-5’-deoxy-2’,3’-O-(1-methylethylidene)-adenosine is a modified nucleoside derivative. This compound is characterized by the presence of an amino group at the 5’ position and an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose moiety. Such modifications can significantly alter the chemical and biological properties of the nucleoside, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-5’-deoxy-2’,3’-O-(1-methylethylidene)-adenosine typically involves the following steps:
Protection of the Ribose Hydroxyl Groups: The 2’ and 3’ hydroxyl groups of adenosine are protected using an isopropylidene group. This is achieved by reacting adenosine with acetone in the presence of an acid catalyst.
Introduction of the Amino Group: The 5’ hydroxyl group is then converted to an amino group. This can be done through a series of reactions, including oxidation to form an aldehyde, followed by reductive amination to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Amino-5’-deoxy-2’,3’-O-(1-methylethylidene)-adenosine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
5’-Amino-5’-deoxy-2’,3’-O-(1-methylethylidene)-adenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound can be used to study the effects of nucleoside modifications on biological processes.
Medicine: Modified nucleosides like this one are investigated for their potential therapeutic applications, including antiviral and anticancer activities.
Industry: It can be used in the development of novel materials and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 5’-Amino-5’-deoxy-2’,3’-O-(1-methylethylidene)-adenosine involves its interaction with various molecular targets. The amino group at the 5’ position can form hydrogen bonds and participate in other interactions with enzymes and receptors. The isopropylidene group can influence the compound’s stability and its ability to cross cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-Amino-5’-deoxyadenosine: Lacks the isopropylidene protection, making it more reactive.
2’,3’-O-Isopropylideneadenosine: Lacks the amino group, affecting its biological activity.
Uniqueness
5’-Amino-5’-deoxy-2’,3’-O-(1-methylethylidene)-adenosine is unique due to the combination of the amino group and the isopropylidene protection. This dual modification can enhance its stability and alter its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
9-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O3/c1-13(2)21-8-6(3-14)20-12(9(8)22-13)19-5-18-7-10(15)16-4-17-11(7)19/h4-6,8-9,12H,3,14H2,1-2H3,(H2,15,16,17)/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJLVQRLOVOJRF-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461750 | |
| Record name | 5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21950-36-7 | |
| Record name | 5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis of 5′-[(3-Aminooxypropyl)amino]-5′-deoxyadenosine described in the research paper?
A1: The research paper focuses on the synthesis of 5′-[(3-Aminooxypropyl)amino]-5′-deoxyadenosine starting from 5′-Amino-5′-deoxy-2′,3′-O-(1-methylethylidene)-adenosine. [] This synthesis is significant because it provides a pathway to a modified adenosine derivative. While the paper itself doesn't delve into the specific applications of this derivative, modified adenosine analogs are known to have potential biological activities and are of interest in various research fields.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


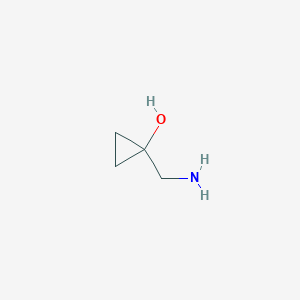



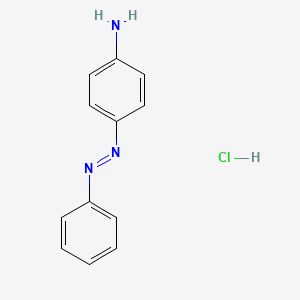
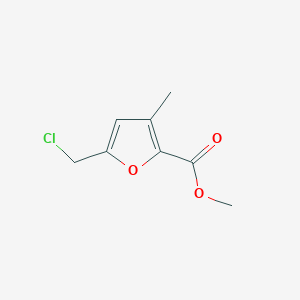
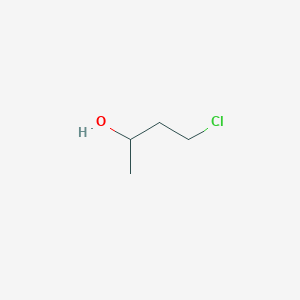
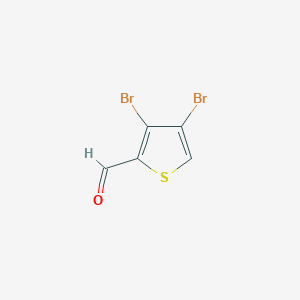


![8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B1280215.png)
